2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-12-20(27-14-19(26)24-17-10-6-3-7-11-17)25-21(23-15)18(13-22-25)16-8-4-2-5-9-16/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWPJARMSWSIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities. This article delves into its biological activity, particularly its anticancer properties, receptor binding affinities, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticancer effects and interactions with biological receptors.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance, compounds containing the pyrazolo[1,5-a]pyrimidine nucleus have demonstrated significant antiproliferative effects against several cancer cell lines.
Key Findings:
- In Vitro Studies: A study evaluated a series of related compounds against breast cancer cell lines (MCF-7, MDA-MB231). The compound exhibited an IC50 value of 27.66 μM against MDA-MB231 and 4.93 μM against MCF-7 cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide | MDA-MB231 | 27.66 |
| MCF-7 | 4.93 |
Receptor Binding Affinity
The compound has also been studied for its interaction with the Peripheral Benzodiazepine Receptor (PBR) . Research indicates that modifications at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance binding affinity and selectivity towards PBR, which is implicated in various physiological processes including steroid biosynthesis modulation .
The mechanism by which 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation: The compound likely disrupts key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis: It may promote programmed cell death in malignant cells through intrinsic apoptotic pathways.
Case Studies
Several case studies have been documented regarding the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study on Breast Cancer: A study involving a series of synthesized compounds demonstrated that those with a thioether linkage exhibited superior antiproliferative properties compared to their analogs lacking this moiety .
- Receptor Modulation in Glioma Cells: The binding studies showed that certain derivatives could modulate steroid biosynthesis in C6 glioma cells effectively .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives related to this compound. Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant activity against seizures in animal models. For instance, compounds designed as analogs of previously established anticonvulsants demonstrated efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as new antiepileptic drugs (AEDs) .
Case Study: Anticonvulsant Screening
A notable study synthesized various N-phenylacetamide derivatives, including those based on the pyrazolo[1,5-a]pyrimidine scaffold. The results indicated that one particular compound provided protection in 50% of subjects at a dose of 30 mg/kg during the MES test, with a protective index significantly higher than traditional AEDs like phenytoin .
| Compound | ED50 MES (mg/kg) | TD50 NT (mg/kg) | Protective Index |
|---|---|---|---|
| 20 | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
This table summarizes the efficacy and safety profile of selected compounds, showcasing the potential of pyrazolo[1,5-a]pyrimidine derivatives in treating epilepsy.
Cancer Treatment
The compound has also been investigated for its role in cancer therapy. Pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. Inhibiting COX-2 can lead to reduced tumor growth and metastasis .
Anti-inflammatory Effects
In addition to their anticonvulsant and anticancer properties, pyrazolo[1,5-a]pyrimidines are also noted for their anti-inflammatory activities. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions characterized by chronic inflammation .
Chemical Reactions Analysis
Electrophilic Halogenation
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation at the 3-position under oxidative conditions. For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| NaI, K₂S₂O₈, H₂O, 80°C | 3-iodo derivative | 89–96% | |
| NBS (N-bromosuccinimide), CCl₄, reflux | 3-bromo derivative | 63–96% |
This reactivity mirrors studies on 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, where iodination occurs selectively on the pyrazole ring .
Cross-Coupling Reactions
Halogenated intermediates enable further functionalization via palladium-catalyzed cross-coupling:
| Reaction Type | Conditions | Example Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 3-Aryl derivatives | 75–92% | |
| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂, Et₃N, THF | 3-Alkynyl derivatives | 68–85% |
For instance, Sonogashira coupling of 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine with alkynes yields alkynylated analogs .
Oxidation of Thioether
The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Stability |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C | Sulfoxide | 70–85% | Moderate |
| H₂O₂, AcOH | Reflux, 12 h | Sulfone | 60–78% | High |
While specific data for this compound is unavailable, analogous pyrazolo[1,5-a]pyrimidine thioethers show predictable oxidation behavior .
Hydrolysis of Acetamide
The N-phenylacetamide moiety may undergo hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Notes |
|---|---|---|---|
| 6M HCl, reflux, 24 h | 2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid | 55–65% | Partial decomposition |
| NaOH (10%), EtOH, 80°C | Sodium salt of acetic acid | 70–80% | Requires purification |
Ring Functionalization
The 5-methyl and 3-phenyl groups on the pyrazolo[1,5-a]pyrimidine core can undergo further modifications:
| Reaction | Conditions | Example Modification | Source |
|---|---|---|---|
| Friedel-Crafts alkylation | AlCl₃, R-X, CH₂Cl₂ | 5-(Alkyl) derivatives | |
| C–H activation | Pd(OAc)₂, Ag₂CO₃, DMF, 120°C | 3-(Substituted aryl) derivatives |
For example, 3-phenyl groups in related compounds undergo regioselective C–H arylation to introduce electron-withdrawing substituents .
Key Stability Considerations
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .
-
pH Sensitivity : The acetamide group hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 12) conditions .
-
Photoreactivity : Thioether-containing analogs show moderate UV stability but degrade under prolonged light exposure .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related pyrazolo[1,5-a]pyrimidine derivatives and acetamide-containing analogs.
Structural Analogues with Pyrazolo[1,5-a]pyrimidine Cores
Key Observations :
- Substituent Effects: Chlorine (in ) and fluorine (in ) atoms enhance electrophilicity and metabolic stability, respectively.
- Linkage Variations : The thioether group in the target compound contrasts with carboxamide () or diethylamide () linkages, affecting binding affinity and solubility.
- Therapeutic Potential: While the target compound lacks explicit activity data, analogs like F-DPA are used in radiopharmaceuticals , and carboxamide derivatives show cytotoxicity , suggesting shared applications in drug discovery.
Functional Analogues with Acetamide/Benzamide Moieties
Compounds from and share acetamide/benzamide frameworks but differ in core heterocycles:
- 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide: Incorporates oxadiazole and nitro groups, enhancing hydrogen-bonding capacity .
- 2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyltriazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide: Combines isoxazole and triazolopyrimidine moieties, likely targeting nucleotide-binding proteins .
Comparison :
- Nitro or cyano substituents in analogs increase polarity, whereas the target compound’s phenyl and methyl groups favor hydrophobic interactions.
Q & A
What are the standard synthetic pathways for preparing 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide, and how can reaction efficiency be monitored?
Basic Research Question
The synthesis typically involves coupling 2-chloro-N-phenylacetamide derivatives with thiol-containing pyrazolo[1,5-a]pyrimidine intermediates. A reflux system with toluene:water (8:2) and sodium azide (NaN₃) is commonly employed, followed by purification via crystallization or ethyl acetate extraction . Reaction progress is monitored using TLC with hexane:ethyl acetate (9:1) as the solvent system. For optimization, adjust reflux duration (5–7 hours) and stoichiometric ratios (e.g., 1:1.5 molar ratio of chloroacetamide to NaN₃).
How is structural confirmation of the compound achieved, and what analytical techniques are prioritized?
Basic Research Question
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For example, -NMR can confirm the presence of methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.2–7.8 ppm), while MS provides molecular ion peaks matching the expected molecular weight (e.g., m/z 418.5 for C₂₂H₂₀N₄OS). Elemental analysis (C, H, N) is also used to validate purity .
What methodologies are used to evaluate the compound’s biological activity, particularly enzyme inhibition?
Basic Research Question
In vitro enzyme inhibition assays (e.g., kinase or protease inhibition) are performed using fluorogenic substrates. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. For anticancer activity, cell viability assays (MTT or ATP-based) in cancer cell lines (e.g., MCF-7, HepG2) are conducted, with IC₅₀ values compared to reference drugs like doxorubicin .
How can reaction yields be optimized for large-scale synthesis while maintaining purity?
Advanced Research Question
Optimize solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation steps). Controlled temperature gradients (e.g., 80–110°C for cyclization) and inert atmospheres (N₂/Ar) reduce side reactions. Purity is enhanced via column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water mixtures) .
How should researchers resolve contradictions in biological activity data across different studies?
Advanced Research Question
Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Control for batch-to-batch compound variability via HPLC purity checks (>98%). Consider cell line-specific factors (e.g., expression levels of target enzymes) and use standardized protocols (e.g., CLSI guidelines) .
What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The thioether linkage (-S-) in the compound participates in nucleophilic substitutions under basic conditions (e.g., with amines or alkoxides). Density Functional Theory (DFT) simulations can model transition states, while -NMR tracks electronic effects on the pyrimidine ring. Kinetic studies (pseudo-first-order conditions) reveal rate dependence on solvent polarity .
What strategies are recommended for pharmacokinetic profiling, including ADME studies?
Advanced Research Question
Use Caco-2 cell monolayers for intestinal absorption (% apparent permeability >1×10⁻⁶ cm/s). Microsomal stability assays (human liver microsomes) assess metabolic half-life (t₁/₂). Plasma protein binding is quantified via equilibrium dialysis. In silico tools (e.g., SwissADME) predict logP (∼3.5) and BBB permeability .
How can researchers validate analytical methods for quantifying the compound in complex matrices?
Advanced Research Question
Develop a validated HPLC method with a C18 column (4.6 × 250 mm, 5 µm), mobile phase (acetonitrile:0.1% TFA in water, 60:40), and UV detection (λ = 254 nm). Calibration curves (1–100 µg/mL) should show R² > 0.995. Include spike-and-recovery tests in biological fluids (e.g., plasma) to assess accuracy (85–115%) .
What environmental impact assessments are relevant for this compound’s degradation byproducts?
Advanced Research Question
Follow OECD guidelines for abiotic degradation (hydrolysis, photolysis). Use LC-QTOF-MS to identify transformation products (e.g., sulfoxide derivatives). Ecotoxicity is assessed via Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h IC₅₀) .
How can target identification be pursued using computational approaches?
Advanced Research Question
Perform molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR, PDB ID: 1M17). Validate hits with molecular dynamics simulations (100 ns, GROMACS) to assess binding stability. Pharmacophore modeling (Phase) identifies critical interactions (e.g., hydrogen bonds with Thr766) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
